molecular formula C18H18N2OS2 B254097 N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE

N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE

Cat. No.: B254097
M. Wt: 342.5 g/mol
InChI Key: HWBXQONYSSRWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes an ethylphenyl group, a thienyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with α-haloketone under acidic conditions.

    Introduction of Thienyl Group: The thienyl group is introduced through a coupling reaction with a suitable thienyl halide.

    Attachment of Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts acylation reaction using ethylbenzene and an acyl chloride.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving a base-catalyzed condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), often in the presence of catalysts.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE
  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine

Comparison:

  • Structural Differences: While all these compounds share some structural similarities, such as the presence of aromatic rings, they differ in the specific functional groups and their positions.
  • Unique Properties: this compound is unique due to its combination of thiazole and thienyl groups, which confer distinct chemical and biological properties.
  • Applications: The unique structure of this compound makes it suitable for specific applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C18H18N2OS2/c1-3-13-7-4-5-8-14(13)20-17(21)11-16-18(19-12(2)23-16)15-9-6-10-22-15/h4-10H,3,11H2,1-2H3,(H,20,21)

InChI Key

HWBXQONYSSRWFL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CC2=C(N=C(S2)C)C3=CC=CS3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=C(N=C(S2)C)C3=CC=CS3

Origin of Product

United States

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